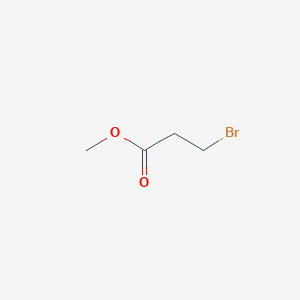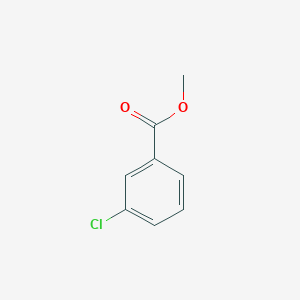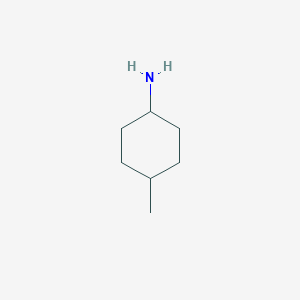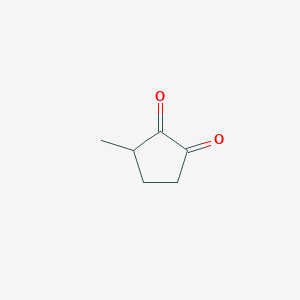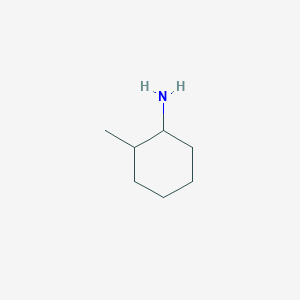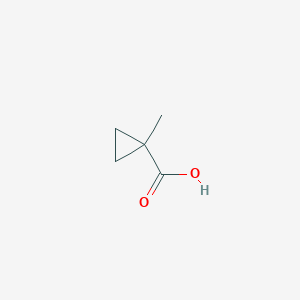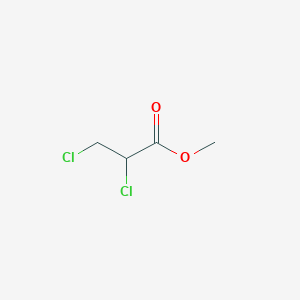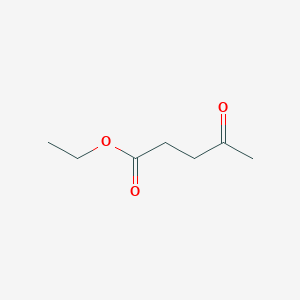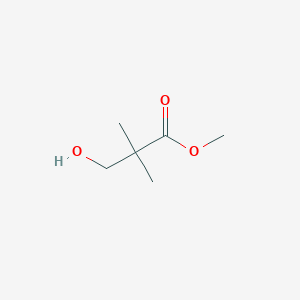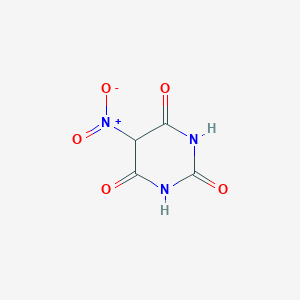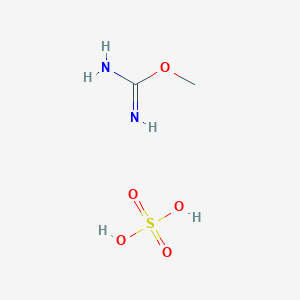
2-Nitro-p-cymene
Übersicht
Beschreibung
2-Nitro-p-cymene is a chemical compound derived from p-cymene, which is a naturally occurring aromatic organic compound. It is characterized by the presence of a nitro group attached to the para position of the cymene ring structure. The compound is of interest due to its potential applications in organic synthesis and its role as an intermediate in various chemical reactions .
Synthesis Analysis
The synthesis of 2-Nitro-p-cymene can be achieved through the nitration of p-cymene using nitrogen dioxide in acetic anhydride. This process yields 2-Nitro-p-cymene as one of the major products alongside other compounds such as p-nitrotoluene and a complex tetranitronitratocyclohexene. The reaction conditions are crucial for the selectivity and yield of the desired nitro compound .
Molecular Structure Analysis
The molecular structure of 2-Nitro-p-cymene is characterized by the presence of a nitro group (-NO2) attached to the benzene ring of p-cymene. This functional group significantly influences the chemical behavior of the molecule, including its reactivity and interaction with other chemical species. The X-ray crystal structure determination of related compounds provides insights into the molecular geometry and electronic distribution within the molecule .
Chemical Reactions Analysis
2-Nitro-p-cymene can participate in various chemical reactions due to the presence of the nitro group, which is an electron-withdrawing group that can activate the aromatic ring towards further electrophilic substitution reactions. It can also undergo reduction reactions to form corresponding amino derivatives, which are valuable intermediates in organic synthesis. The compound's reactivity can be further explored in the context of multi-component synthesis, such as the formation of N-substituted 2-amino-3-cyano pyrroles from nitroepoxides, amines, and malononitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Nitro-p-cymene are influenced by the nitro group, which contributes to the compound's polarity, boiling point, and solubility in various solvents. These properties are essential for the practical application of 2-Nitro-p-cymene in chemical synthesis and for understanding its behavior in different environments. The stability of the compound under various conditions, such as temperature and pH, is also an important aspect of its chemical profile .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure Analysis : 2-Nitro-p-cymene is a product formed in the reaction of p-cymene with nitrogen dioxide in acetic anhydride, along with other compounds like p-nitrotoluene. This process and the crystal structure of the resulting compounds have been extensively studied (Hartshorn et al., 1988).
Catalytic Applications : In situ generated ruthenium systems based on [RuCl2(p-cymene)]2 have been used for the chemoselective transfer hydrogenation of nitroarenes to anilines. 2-Nitro-p-cymene, in this context, acts as a catalyst to facilitate the reduction of nitro compounds in various reaction settings (Paul et al., 2016).
Catalyst in Hydrogenation Reactions : Ruthenium complexes containing 2-Nitro-p-cymene have been synthesized and are active catalysts in the hydrogenation of nitroarenes. These complexes have shown high efficiency and selectivity in various hydrogenation processes, making them valuable in organic synthesis (Jia et al., 2016).
Transfer Hydrogenation Processes : Several ruthenium complexes with 2-Nitro-p-cymene as a ligand have been studied for their catalytic activities in the transfer hydrogenation of nitro- and azobenzenes. These processes are crucial in the selective reduction of aromatic compounds (Jagadeesh et al., 2011).
Materials Science and Sensing Applications : In materials science, 2-Nitro-p-cymene has been used in the synthesis of molecular structures with potential applications in sensing nitroaromatic compounds. These structures can function as selective receptors for specific chemicals, highlighting its utility in analytical chemistry (Shanmugaraju et al., 2014).
Gas Phase Nitration Studies : 2-Nitro-p-cymene has also been investigated in gas-phase electrophilic aromatic nitrodealkylation studies, providing insights into the mechanisms and efficiencies of these reactions (Attinà et al., 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methyl-2-nitro-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKFWQDBPGTSOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061336 | |
| Record name | Benzene, 1-methyl-4-(1-methylethyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-p-cymene | |
CAS RN |
943-15-7 | |
| Record name | 1-Methyl-4-(1-methylethyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-p-cymene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-p-cymene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-methyl-4-(1-methylethyl)-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-methyl-4-(1-methylethyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-p-cymene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Nitro-p-cymene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE93ZW3RQF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 2-Nitro-p-cymene in the provided research?
A1: The research primarily focuses on utilizing 2-Nitro-p-cymene as a component in a liquid membrane electrode. The compound is incorporated into an ion-exchanging compound, specifically Ni(bphen)32+·2(CF3SO3–), where bphen represents 4,7-diphenyl-1,10-phenanthroline. This compound, dissolved in 2-Nitro-p-cymene, forms the sensing component of an electrode selective for trifluoromethanesulphonate (triflate) ions. []
Q2: How effective is this 2-Nitro-p-cymene-based electrode in detecting triflate ions?
A2: The electrode demonstrates promising results. It exhibits a near-Nernstian response for triflate concentrations exceeding 1 × 10–4 mol dm–3. This response translates to a slope of 59.5 mV per concentration decade at 25 °C. Additionally, the electrode boasts a detection limit of 1.5 × 10–4 mol dm–3 triflate and a rapid response time of approximately 5 seconds. []
Q3: Are there any advantages of using 2-Nitro-p-cymene as the solvent in this electrode system?
A3: While the research doesn't explicitly detail the advantages of 2-Nitro-p-cymene over other potential solvents, its successful implementation suggests suitability for this specific application. It's likely that factors like solubility of the ion-exchanging compound, compatibility with the membrane material, and influence on the electrode's sensitivity and selectivity played a role in its selection.
Q4: Is 2-Nitro-p-cymene used in other types of electrodes mentioned in the provided research?
A5: While the research primarily focuses on a triflate ion-selective electrode utilizing 2-Nitro-p-cymene, it also mentions another electrode system. This system involves a perchlorate ion-selective electrode with a poly(vinyl chloride) matrix membrane on a conductive silver–epoxy composite. [] This particular electrode doesn't utilize 2-Nitro-p-cymene, highlighting a different approach to ion-selective electrode design.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



